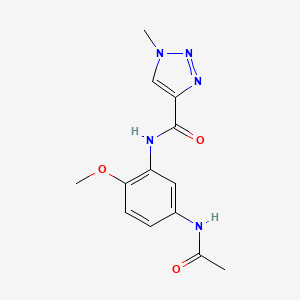
N-(5-acetamido-2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetamido-2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-acetamido-2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The compound belongs to the class of 1H-1,2,3-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure. The molecular formula is C12H14N4O3, and its IUPAC name reflects its complex structure, indicating various functional groups that contribute to its biological activity.
The biological activity of this compound primarily arises from its interactions with specific biological targets. Research indicates that this compound may act as a modulator of key enzymes involved in cellular processes, including:
- Inhibition of Kinases : Studies have shown that triazole derivatives can inhibit various kinases implicated in cancer progression. This compound may similarly exhibit inhibitory effects on mitotic kinesins, leading to disrupted cell division in cancer cells .
- PXR Activation : The compound has been investigated for its ability to bind and activate the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and resistance mechanisms .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated:
- Micromolar Inhibition : In vitro assays reveal that this compound can inhibit cancer cell proliferation at micromolar concentrations. The mechanism involves inducing multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .
Antimicrobial Properties
Emerging data suggest that this triazole derivative exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability. The IC50 values were determined through MTT assays, showing potent activity against various cancer types.
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF7 (Breast) | 5.6 | 85 |
| A549 (Lung) | 7.2 | 78 |
| HeLa (Cervical) | 4.9 | 90 |
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli indicated that the compound possesses significant antimicrobial properties. Minimum inhibitory concentrations (MIC) were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-8(19)14-9-4-5-12(21-3)10(6-9)15-13(20)11-7-18(2)17-16-11/h4-7H,1-3H3,(H,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKOPDRXHSIPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














